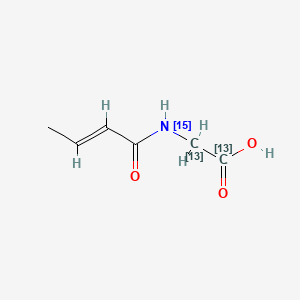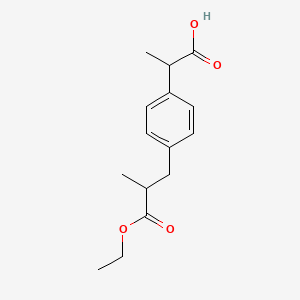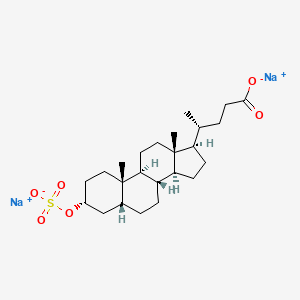
Lithocholic Sulfate Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithocholic sulfate disodium salt, also known as lithocholic acid 3-sulfate disodium salt, is a metabolite of lithocholic acid, a secondary bile acid. It is primarily found in the bile duct and is known for its water solubility. The compound has a molecular formula of C24H38Na2O6S and a molecular weight of 500.6 g/mol .
准备方法
The synthesis of lithocholic sulfate disodium salt involves the sulfation of lithocholic acid. The reaction typically requires lithocholic acid as the starting material, which undergoes sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then neutralized with sodium hydroxide to form the disodium salt .
化学反应分析
Lithocholic sulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithocholic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, regenerating lithocholic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
科学研究应用
Lithocholic sulfate disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Research has shown its potential in studying liver diseases and its role in cholestasis.
Industry: It is used in the formulation of detergents and emulsifiers due to its surfactant properties .
作用机制
Lithocholic sulfate disodium salt exerts its effects by interacting with cellular membranes and proteins. It forms complexes with calcium ions, which can affect cellular signaling pathways. The compound also influences bile acid transport and metabolism, impacting liver function and bile secretion .
相似化合物的比较
Lithocholic sulfate disodium salt is unique due to its sulfate ester group, which imparts distinct chemical and biological properties. Similar compounds include:
Cholic acid: A primary bile acid with hydroxyl groups instead of a sulfate group.
Deoxycholic acid: Another secondary bile acid with different hydroxylation patterns.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases
These compounds differ in their chemical structure and biological activity, making this compound a valuable compound for specific research and industrial applications.
属性
分子式 |
C24H38Na2O6S |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
InChI 键 |
KFMFANFNCYFOLB-WLYWKNFRSA-L |
手性 SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
规范 SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
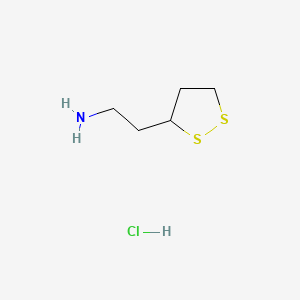
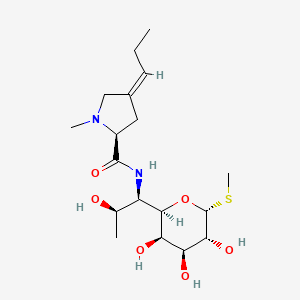

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
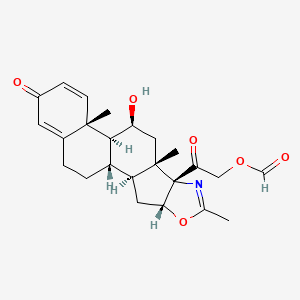
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
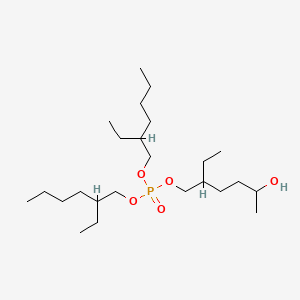
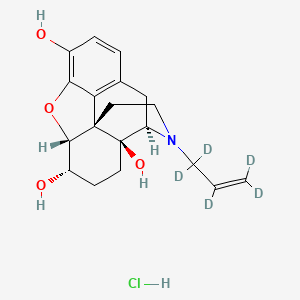
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
